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molecular formula C8H3ClF3N3 B8131640 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine

4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine

Cat. No. B8131640
M. Wt: 233.58 g/mol
InChI Key: ZNMRQSOIKVOCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284284B2

Procedure details

7-Trifluoromethyl-pyrido[3,2-d]pyrimidin-4-ol (300 mg, 1.39 mmol) was dissolved in toluene (5 ml). DIPEA (541 mg, 4.18 mmol) and POCl3 (641 mg, 4.18 mmol) were added and the reaction mixture was heated to 115° C. (external temperature). The reaction was cooled to rt and partioned between water (50 ml) and EtOAc (50 ml). The phases were separated and the aq phase was extracted twice with EtOAc (25 ml). The combined organic layer was washed with NaHCO3 solution and brine, treated with MgSO4 and filtered. The filtrate was concentrated, redissolved in DCM and filtered over silica and again concentrated to give the desired product as a colorless solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
541 mg
Type
reactant
Reaction Step Two
Name
Quantity
641 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:12]=[N:11][C:10]2[C:9](O)=[N:8][CH:7]=[N:6][C:5]=2[CH:4]=1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:27].O>C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:27][C:9]1[C:10]2[N:11]=[CH:12][C:3]([C:2]([F:15])([F:14])[F:1])=[CH:4][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC(C1=CC=2N=CN=C(C2N=C1)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
541 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
641 mg
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aq phase was extracted twice with EtOAc (25 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with NaHCO3 solution and brine
ADDITION
Type
ADDITION
Details
treated with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in DCM
FILTRATION
Type
FILTRATION
Details
filtered over silica
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=C(C=N2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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